![molecular formula C23H23N5O5S B11070197 ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11070197.png)
ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE is a complex organic compound that features a triazole ring, a nitrobenzyl group, and an ethyl ester
Preparation Methods
The synthesis of ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Ethyl Ester: The esterification reaction involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the triazole derivative with the nitrobenzyl and ethyl ester groups under suitable conditions, often using a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amines, substituted triazoles, and carboxylic acids.
Scientific Research Applications
ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Comparison with Similar Compounds
ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE can be compared with other similar compounds such as:
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are widely studied for their pharmacological properties.
Nitrobenzyl Compounds: Nitrobenzyl derivatives are known for their use in photolabile protecting groups and as intermediates in organic synthesis.
Ethyl Esters: Ethyl esters are commonly used in organic synthesis as intermediates and protecting groups.
The uniqueness of ETHYL (E)-3-AMINO-2-(2-{[5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O5S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl (E)-2-ethanimidoyl-3-hydroxy-4-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]but-2-enoate |
InChI |
InChI=1S/C23H23N5O5S/c1-3-33-22(30)21(15(2)24)19(29)14-34-23-26-25-20(27(23)17-7-5-4-6-8-17)13-16-9-11-18(12-10-16)28(31)32/h4-12,24,29H,3,13-14H2,1-2H3/b21-19+,24-15? |
InChI Key |
SOPZICWIGLOODA-SXCYSVFYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=N)C |
Canonical SMILES |
CCOC(=O)C(=C(CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-])O)C(=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


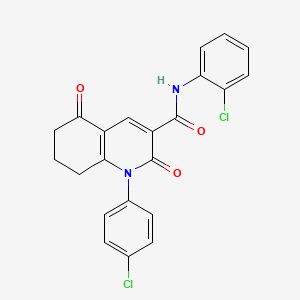
![2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11070121.png)
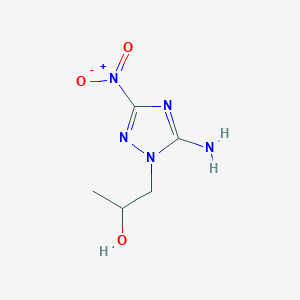
![ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11070137.png)
![methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate](/img/structure/B11070152.png)
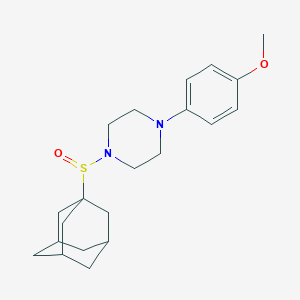
![N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide](/img/structure/B11070159.png)
![1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11070161.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070166.png)
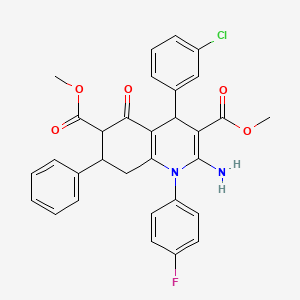
![1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11070174.png)
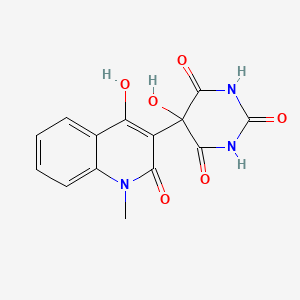
![3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11070201.png)
![4-(3-bromo-4-methylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11070202.png)
